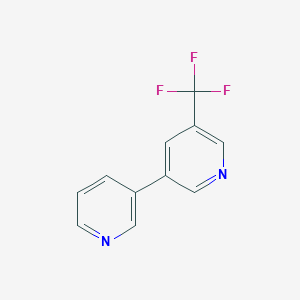
5-(Trifluoromethyl)-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-3,3’-bipyridine: is an organic compound that features a trifluoromethyl group attached to a bipyridine structure. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecules it is part of, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-3,3’-bipyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the bipyridine and trifluoromethyl groups . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of 5-(Trifluoromethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products: The major products formed from these reactions include various substituted bipyridines and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Trifluoromethyl)-3,3’-bipyridine is used as a building block for the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its use as a ligand in the formation of metal complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities .
Medicine: In medicine, 5-(Trifluoromethyl)-3,3’-bipyridine derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds, making them promising candidates for drug development .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-3,3’-bipyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing lipophilicity and stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2,3,5-Trichloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridylamine
- 5-(Trifluoromethyl)-2-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and complex formation. This makes it more versatile in various applications, including the synthesis of metal complexes and pharmaceuticals .
Propriétés
Numéro CAS |
1214364-61-0 |
|---|---|
Formule moléculaire |
C11H7F3N2 |
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)10-4-9(6-16-7-10)8-2-1-3-15-5-8/h1-7H |
Clé InChI |
NHXNCAXEBHRORY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


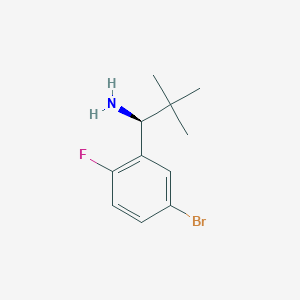
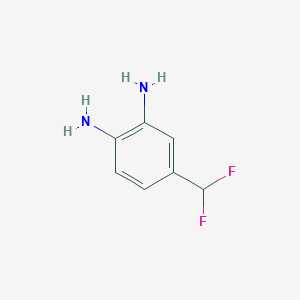
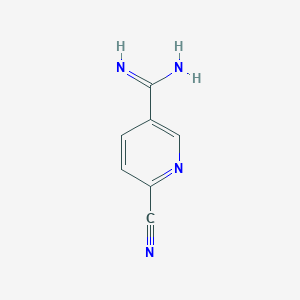
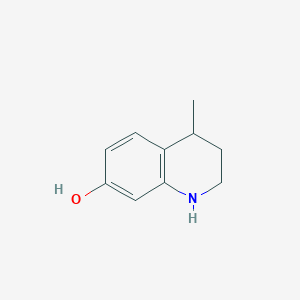
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)
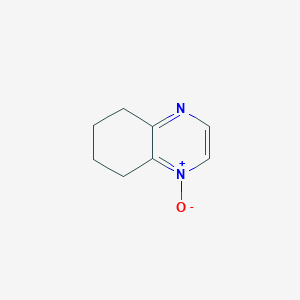
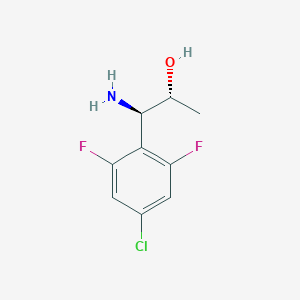
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
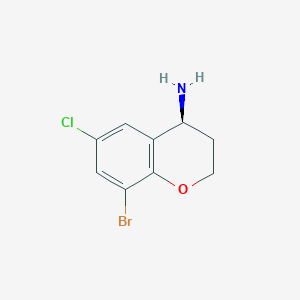
![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
